

An In-depth Technical Guide to the Solubility of 2-Hydroxy-n-methylacetamide

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Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

Cat. No.: B1583540

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Hydroxy-n-methylacetamide**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility behavior based on the molecule's structural attributes, detailed experimental protocols for determining its solubility in various solvents, and the thermodynamic models applicable for data correlation and analysis. This guide is intended to be a foundational resource for researchers and professionals in drug development and related fields who are working with or exploring the applications of **2-Hydroxy-n-methylacetamide**.

Introduction to 2-Hydroxy-n-methylacetamide

2-Hydroxy-n-methylacetamide (CAS No. 5415-94-1) is a chemical compound with the molecular formula $C_3H_7NO_2$.^[1] Its structure features a secondary amide functional group with a hydroxyl group on the alpha-carbon. This unique combination of functional groups dictates its physicochemical properties, including its solubility in various solvent systems. The presence of both a hydrogen bond donor (-OH and N-H) and acceptor (C=O and -OH) suggests its potential for significant interaction with polar solvents.^{[2][3]} Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, formulation development, and purification processes.

Table 1: Physicochemical Properties of **2-Hydroxy-n-methylacetamide**

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NO ₂	[1]
Molecular Weight	89.09 g/mol	[1]
IUPAC Name	2-hydroxy-N-methylacetamide	[1]
CAS Number	5415-94-1	[1]
Predicted XLogP3-AA	-1.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Physical Form	Solid	[4]

Predicted Solubility Profile

While specific experimental data is scarce, the solubility of **2-Hydroxy-n-methylacetamide** in different solvents can be predicted based on its molecular structure and the principle of "like dissolves like."

- **Polar Protic Solvents** (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl (-OH) and the secondary amide (N-H) groups allows **2-Hydroxy-n-methylacetamide** to act as both a hydrogen bond donor and acceptor. The carbonyl oxygen (C=O) further contributes as a hydrogen bond acceptor.[2][3] This capability for extensive hydrogen bonding suggests that **2-Hydroxy-n-methylacetamide** will exhibit high solubility in polar protic solvents. The hydroxyl group, in particular, is expected to significantly enhance its aqueous solubility compared to its non-hydroxylated counterpart, N-methylacetamide.
- **Polar Aprotic Solvents** (e.g., Acetone, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors. Given that **2-Hydroxy-n-methylacetamide** can donate hydrogen bonds, it is expected to be reasonably soluble in polar aprotic solvents.

- Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the amide and hydroxyl groups, **2-Hydroxy-n-methylacetamide** is predicted to have very low solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.^{[5][6][7][8]}

Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Hydroxy-n-methylacetamide** to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
 - Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
- Separation of Saturated Solution:
 - Allow the suspension to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
 - Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid particles.
- Quantification:
 - Accurately weigh a pre-dried evaporating dish.

- Transfer a precise volume of the clear filtrate into the evaporating dish and weigh it.
- Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
- Dry the residue to a constant weight.
- Calculation:
 - The solubility (S) can be calculated using the following formula: $S \text{ (g/100 mL)} = (\text{mass of residue} / \text{volume of filtrate}) * 100$

UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol:

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **2-Hydroxy-n-methylacetamide** of known concentrations in the solvent of interest.
- Generation of Calibration Curve:
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration.
- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Section 3.1).
 - After filtration, dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

- Calculation:
 - Determine the concentration of the diluted solution from the calibration curve.
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a structured table for clear comparison.

Table 2: Solubility of **2-Hydroxy-n-methylacetamide** in Various Solvents at Different Temperatures (Hypothetical Data)

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Mole Fraction (x)
Water	25	-	-	-
Water	40	-	-	-
Ethanol	25	-	-	-
Ethanol	40	-	-	-
Acetone	25	-	-	-
Acetone	40	-	-	-
Toluene	25	-	-	-
Toluene	40	-	-	-

(Note: The table is presented as a template for experimental data. The dashes indicate where experimentally determined values would be placed.)

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained, thermodynamic models can be used to correlate the data and predict solubility at different conditions.

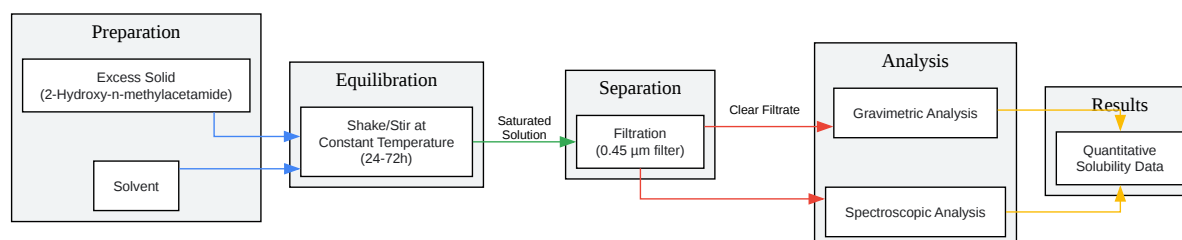
Commonly used models include:

- The Apelblat Equation: A semi-empirical model that relates solubility to temperature.
- The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems with strong intermolecular interactions.
- The van't Hoff Equation: Used to determine the thermodynamic parameters of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).^[13]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

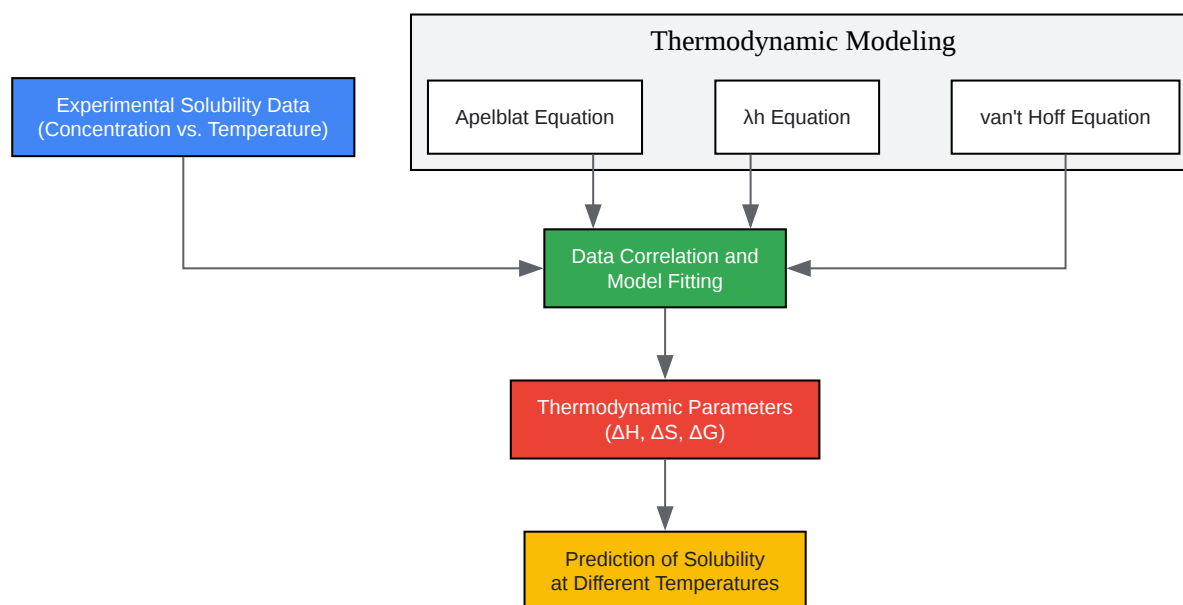


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Caption: Experimental workflow for solubility determination.

Logical Relationship in Solubility Data Analysis

The following diagram outlines the logical progression from experimental data to thermodynamic understanding.



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Caption: Logical flow for solubility data analysis.

Conclusion

While quantitative solubility data for **2-Hydroxy-n-methylacetamide** is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior in various solvents. This guide has outlined the theoretical basis for these predictions and provided detailed, actionable experimental protocols for the determination and analysis of its solubility. For researchers and professionals in drug development, the methodologies and frameworks presented here offer a robust starting point for characterizing this promising compound. The generation of empirical data using these methods will be invaluable for advancing its application in various scientific and industrial fields.

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